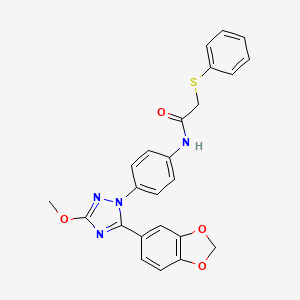
SecinH3
Übersicht
Beschreibung
It acts as a selective antagonist against the cytohesin family of small guanine nucleotide exchange factors (GEFs) by binding to the Sec7 domain . This compound is notable for its ability to inhibit insulin signaling and has been used extensively in scientific research to study various cellular processes .
Wissenschaftliche Forschungsanwendungen
SecinH3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug verwendet, um die Mechanismen von Guaninnukleotid-Austauschfaktoren zu untersuchen.
Biologie: Wird verwendet, um zelluläre Prozesse wie Insulinsignalisierung und Zellhaftung zu untersuchen.
Medizin: Als potenzielles Therapeutikum für Erkrankungen wie akute myeloische Leukämie und Sepsis-induzierte Lungenverletzung erforscht.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von Cytohesin-Familien kleiner Guaninnukleotid-Austauschfaktoren hemmt. Es bindet an die Sec7-Domäne dieser Proteine und verhindert den Austausch von Guanosindiphosphat gegen Guanosintriphosphat an ADP-Ribosylierungsfaktorproteinen. Diese Hemmung stört die nachgeschalteten Signalwege, einschließlich derer, die an der Insulinsignalisierung und Zellhaftung beteiligt sind .
Wirkmechanismus
Target of Action
SecinH3 is an antagonist of cytohesins . Cytohesins are a class of small guanine nucleotide exchange factors (GEFs) for ADP ribosylation factors (ARFs), which are critical regulators of membrane trafficking and actin cytoskeleton remodeling . The primary targets of this compound include hCyh1, hCyh2, mCyh3, hCyh3, drosophila steppke, and yGea2-S7 . These targets play essential roles in the homeostatic regulation and malignant transformation of hematopoietic cells .
Mode of Action
This compound interacts with its targets by inhibiting the guanine nucleotide exchange activity of cytohesins . This inhibition disrupts the insulin signaling pathway via the inhibition of insulin receptor substrate protein phosphorylation . In line with the CYTH1 knockdown results, targeting CYTH1 by this compound suppresses integrin-associated adhesion signaling by reducing ITGB2 expression .
Biochemical Pathways
This compound affects the insulin signaling pathway and the cell adhesion pathway . By inhibiting cytohesins, this compound indirectly attenuates EGFR activation, disrupting leukemic adhesion and survival programs . This results in reduced proliferation of EGFR-dependent lung cancer cells .
Pharmacokinetics
It is known that this compound is soluble to 100 mm in dmso , suggesting that it may have good bioavailability.
Result of Action
This compound has been shown to have anti-leukemic effects both in vitro and in vivo . It disrupts leukemic adhesion and survival programs, leading to reduced proliferation of EGFR-dependent lung cancer cells . In addition, this compound treatment efficiently induces apoptosis and inhibits the growth of a panel of AML cell lines .
Action Environment
Environmental factors can influence the action of this compound. For instance, in this compound-treated mice, there was an observed increase in the expression of gluconeogenic genes, reduced expression of glycolytic, fatty acid, and ketone body metabolism genes in the liver, and reduced liver glycogen stores . This suggests that the liver environment can influence the efficacy and stability of this compound’s action.
Biochemische Analyse
Biochemical Properties
SecinH3 interacts with various enzymes and proteins, particularly those in the cytohesin family . It is a selective Sec7-GEF inhibitor, with IC50 values indicating its inhibitory effects on different cytohesins . These interactions play a crucial role in its function in biochemical reactions.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It inhibits insulin signaling via inhibition of insulin receptor substrate protein phosphorylation . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibitory action on Sec7-GEF, thereby affecting the activity of the cytohesin family of proteins . This can lead to changes in gene expression and enzyme activity, influencing cellular functions .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not fully detailed in the available literature, it is known that this compound can significantly inhibit cytohesins and then relieve lung injury induced by sepsis in rats .
Dosage Effects in Animal Models
In animal models, this compound has been shown to enhance vascular stability and significantly improve outcomes in models of inflammatory arthritis and acute inflammation . The specific dosage effects and any potential threshold or toxic effects at high doses are not fully detailed in the available literature.
Metabolic Pathways
This compound is involved in the metabolic pathways related to insulin signaling . It inhibits insulin signaling via inhibition of insulin receptor substrate protein phosphorylation . The specific enzymes or cofactors it interacts with within these pathways are not fully detailed in the available literature.
Transport and Distribution
The specific transport and distribution of this compound within cells and tissues are not fully detailed in the available literature. Given its role as a Sec7-GEF inhibitor, it is likely that it interacts with various transporters or binding proteins within the cell .
Subcellular Localization
The subcellular localization of this compound is not fully detailed in the available literature. Given its role in inhibiting insulin signaling, it is likely that it is localized to areas of the cell where this signaling pathway is active .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SecinH3 is synthesized through a multi-step process involving the formation of the triazolo ring and subsequent functionalization of the phenyl and acetamide groups. The key steps include:
Formation of the triazolo ring: This involves the reaction of 1,3-benzodioxole with hydrazine to form the triazole intermediate.
Functionalization of the phenyl group: The triazole intermediate is then reacted with 4-bromoaniline to introduce the phenyl group.
Formation of the acetamide group: The final step involves the reaction of the phenyl-triazole intermediate with phenylthioacetic acid to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and time: Controlled to ensure complete conversion of intermediates.
Purification methods: Techniques such as recrystallization and chromatography are used to achieve high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
SecinH3 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Thiolen führen.
Substitution: Die Phenyl- und Acetamidgruppen können Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte
Oxidationsprodukte: Sulfoxide, Sulfone.
Reduktionsprodukte: Thiole.
Substitutionsprodukte: Halogenierte und alkylierte Derivate.
Vergleich Mit ähnlichen Verbindungen
SecinH3 ist einzigartig in seiner Selektivität für die Cytohesin-Familie kleiner Guaninnukleotid-Austauschfaktoren. Ähnliche Verbindungen umfassen:
Brefeldin A: Hemmt große Guaninnukleotid-Austauschfaktoren, ist aber nicht selektiv für Cytohesine.
Golgi-disruptierende Mittel: Beeinflussen eine breitere Palette von zellulären Prozessen und haben nicht die Spezifität von this compound
This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug sowohl in der Grundlagen- als auch in der angewandten Forschung macht .
Eigenschaften
IUPAC Name |
N-[4-[5-(1,3-benzodioxol-5-yl)-3-methoxy-1,2,4-triazol-1-yl]phenyl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-30-24-26-23(16-7-12-20-21(13-16)32-15-31-20)28(27-24)18-10-8-17(9-11-18)25-22(29)14-33-19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGYAMIHXLCFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)NC(=O)CSC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359866 | |
| Record name | SecinH3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853625-60-2 | |
| Record name | SecinH3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


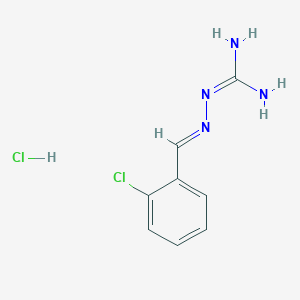
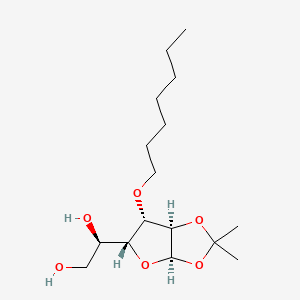
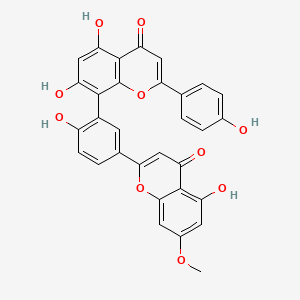
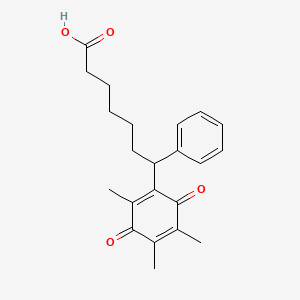
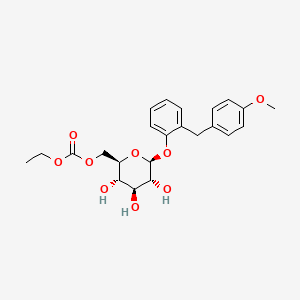
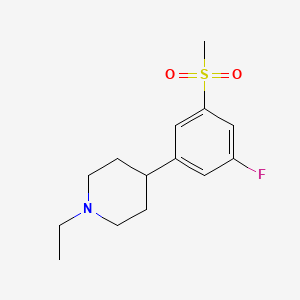
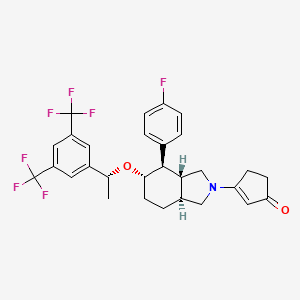
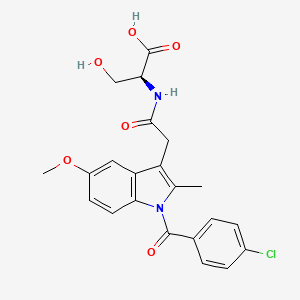
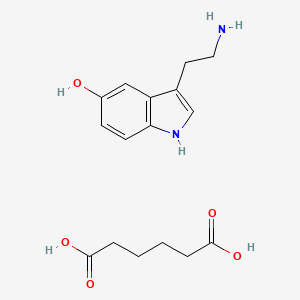
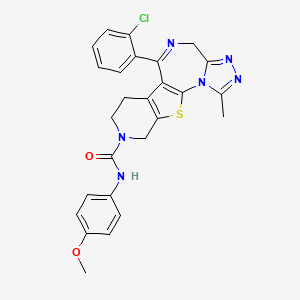

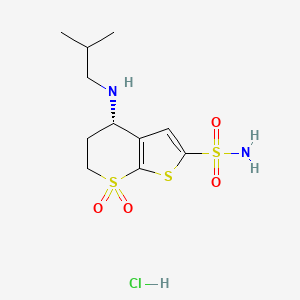
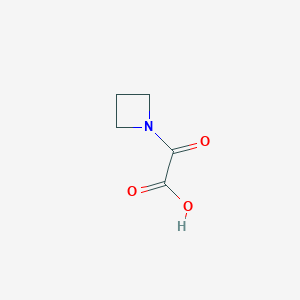
![4-(2-aminopropanoylamino)-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1681645.png)
